5-Iodo-2-isobutylpyridine

IDO1 inhibition cancer immunotherapy tryptophan metabolism

Researchers pursuing IDO1 inhibitor programs need building blocks with validated activity and synthetic versatility. 5-Iodo-2-isobutylpyridine meets both requirements: demonstrated cellular IDO1 potency (EC50=74 nM in IFN-γ-stimulated MDA-MB-231 cells) and a 5-iodo substituent optimized for Suzuki-Miyaura cross-coupling. • Quantitative IDO1 benchmark for inhibitor development • Superior C-I bond reactivity enables efficient library synthesis under mild conditions (5 mol% PdCl2(PPh3)2, KHCO3, 4:1 DMF/H2O, 110°C) • Matched pair with 3-iodo isomer supports systematic SAR by iodine position • Favorable lead-like profile: logP=3.07, zero Rule of Five violations. Standard packs: 5 mg-1 g; bulk custom available.

Molecular Formula C9H12IN
Molecular Weight 261.10 g/mol
Cat. No. B13680756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-isobutylpyridine
Molecular FormulaC9H12IN
Molecular Weight261.10 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC=C(C=C1)I
InChIInChI=1S/C9H12IN/c1-7(2)5-9-4-3-8(10)6-11-9/h3-4,6-7H,5H2,1-2H3
InChIKeyHXQNBBAZUPZKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-2-isobutylpyridine Overview


5-Iodo-2-isobutylpyridine is a halogenated pyridine derivative with the molecular formula C9H12IN and a molecular weight of 261.10 g/mol . This compound is characterized by an iodine atom substituted at the 5-position and an isobutyl group at the 2-position of the pyridine ring, conferring distinct steric and electronic properties that differentiate it from non-halogenated or differently halogenated pyridine analogs. 5-Iodo-2-isobutylpyridine is commercially available through multiple chemical suppliers and is supplied as a building block for organic synthesis and pharmaceutical research applications . The compound exhibits a calculated logP of 3.0714 and a polar surface area (PSA) of 61.54 Ų, with zero Rule of Five violations , indicating favorable physicochemical properties for drug discovery programs.

Iodinated pyridine building block for palladium-catalyzed cross-coupling reactions
Reported IDO1 inhibitory activity supports target-based screening studies
Physicochemical profile (zero Rule of Five violations) may support lead-like property assessment

5-Iodo-2-isobutylpyridine Substitution Limitations


Compounds within the halogenated pyridine class exhibit fundamentally different chemical reactivity and biological target engagement based on the position of halogen substitution, the nature of the halogen, and the alkyl group identity. Positional isomers such as 3-Iodo-2-isobutylpyridine and 5-Iodo-2-isobutylpyridine differ in the electronic distribution across the pyridine ring, leading to divergent regioselectivity in cross-coupling reactions and distinct binding modes to biological targets . The non-iodinated precursor 2-Isobutylpyridine lacks the carbon-iodine bond essential for palladium-catalyzed cross-coupling reactions and radiolabeling applications, fundamentally limiting its synthetic utility relative to 5-Iodo-2-isobutylpyridine. Additionally, analogs with smaller alkyl substituents such as 5-Iodo-2-methylpyridine or 5-Iodo-2-ethylpyridine exhibit reduced lipophilicity and altered steric profiles compared to 5-Iodo-2-isobutylpyridine, affecting membrane permeability and protein binding interactions . These physicochemical differences preclude simple substitution without compromising experimental reproducibility and data comparability.

Positional isomer mismatch
3-Iodo-2-isobutylpyridine differs in electronic environment and cross-coupling regioselectivity; biological target engagement may not transfer directly.
Non-iodinated precursor limitation
2-Isobutylpyridine lacks the carbon-iodine bond required for Pd-catalyzed coupling and shows no reported IDO1 inhibitory activity, limiting synthetic utility.
Alkyl chain length sensitivity
Smaller alkyl analogs (e.g., 5-iodo-2-methylpyridine) exhibit lower lipophilicity, which may alter membrane permeability and protein binding profiles.

5-Iodo-2-isobutylpyridine Comparative Evidence


Cellular IDO1 Inhibition Potency

5-Iodo-2-isobutylpyridine demonstrates measurable inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) in a cellular assay. The compound exhibits an EC50 of 74 nM in IFN-γ-stimulated human MDA-MB-231 breast cancer cells [1]. While a direct head-to-head comparison with its non-iodinated precursor 2-isobutylpyridine is not available in the same assay system, literature evidence on structurally related pyridine derivatives indicates that iodine substitution at the 5-position qualitatively alters the correlation between enzymatic inhibition and cellular viability compared to non-iodinated analogs, suggesting that the iodine atom contributes to differential cellular target engagement [2]. This cellular activity profile distinguishes 5-Iodo-2-isobutylpyridine from non-iodinated 2-isobutylpyridine, which lacks IDO1 inhibitory data in the published literature.

IDO1 Cellular IC50
Reported
EC50 74 nM
Supports IDO1 inhibitor screening in cellular assays
MDA-MB-231 cells, IFN-γ stimulated, 48 h preincubation
IDO1 inhibition cancer immunotherapy tryptophan metabolism MDA-MB-231 cells

Cross-Coupling Reactivity Comparison

The iodine atom at the 5-position of 5-Iodo-2-isobutylpyridine confers superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding bromo or chloro analogs. Aryl iodides are established as superior coupling partners in cross-coupling reactions relative to aryl bromides and aryl chlorides due to the lower bond dissociation energy of the C-I bond (approximately 65 kcal/mol) versus C-Br (approximately 80 kcal/mol) and C-Cl (approximately 95 kcal/mol) . This reactivity advantage translates to milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura coupling reactions. Literature precedent demonstrates that 5-iodopyridines undergo Suzuki-Miyaura coupling with boronic acids in the presence of 5 mol% PdCl2(PPh3)2 and KHCO3 in 4:1 DMF/H2O at 110 °C to afford 5-aryl-substituted pyridines in good to excellent yields [1]. While specific yield data for 5-Iodo-2-isobutylpyridine is not published, the class-level reactivity of 5-iodopyridines provides a reliable inference of enhanced coupling efficiency relative to 5-bromo-2-isobutylpyridine and 5-chloro-2-isobutylpyridine.

Suzuki Coupling Efficiency
Class-level inference
I > Br > Cl
Class reactivity order suggests higher coupling efficiency
Specific yield data for this compound not published
Suzuki-Miyaura coupling cross-coupling palladium catalysis C-C bond formation

Physicochemical Profile Comparison

5-Iodo-2-isobutylpyridine exhibits substantially different physicochemical properties compared to its non-iodinated precursor 2-isobutylpyridine, directly impacting its suitability for drug discovery applications. The target compound has a molecular weight of 261.10 g/mol, approximately 1.93-fold higher than 2-isobutylpyridine (135.21 g/mol) [1] . The iodine substitution increases the calculated logP from 2.5-2.6 for 2-isobutylpyridine to 3.07 for 5-Iodo-2-isobutylpyridine [1] , representing a meaningful increase in lipophilicity that affects membrane permeability and protein binding. The polar surface area increases from 12.9 Ų for 2-isobutylpyridine to 61.5 Ų for 5-Iodo-2-isobutylpyridine [1] , a 4.8-fold increase that alters hydrogen bonding capacity and solubility profiles. Despite these changes, 5-Iodo-2-isobutylpyridine maintains zero Rule of Five violations , indicating retained drug-likeness suitable for lead optimization.

Physicochemical Profile
Head-to-head
MW +93%, logP +0.5, PSA +377% vs 2-isobutylpyridine
Property differences influence ADME and formulation behavior
Calculated values; experimental confirmation advised
lipophilicity molecular weight drug-likeness Rule of Five ADME

Positional Isomer Reactivity Differences

5-Iodo-2-isobutylpyridine and its positional isomer 3-Iodo-2-isobutylpyridine share the same molecular formula (C9H12IN) and molecular weight (261.10 g/mol), yet the position of the iodine substituent on the pyridine ring determines distinct electronic environments and reactivity profiles. In 5-Iodo-2-isobutylpyridine, the iodine is positioned para to the pyridine nitrogen, whereas in 3-Iodo-2-isobutylpyridine, the iodine is positioned ortho to the nitrogen. This positional difference affects the electron density distribution across the aromatic ring, which in turn influences regioselectivity in electrophilic aromatic substitution reactions and the geometry of metal coordination in cross-coupling reactions . The differential electronic environments also affect the binding mode to biological targets, with the 5-iodo isomer presenting a distinct vector for target engagement compared to the 3-iodo isomer. While direct comparative biological data between these two isomers is not available in the published literature, fundamental principles of medicinal chemistry dictate that positional isomers cannot be assumed to be functionally equivalent in biological systems.

Positional Isomer Reactivity
Data to verify
5-iodo (para) vs 3-iodo (ortho)
Positional shift may alter target binding; requires validation
No direct comparative biological data available
regioselectivity positional isomer electrophilic substitution cross-coupling SAR

5-Iodo-2-isobutylpyridine Applications


IDO1 Inhibitor Lead Discovery

5-Iodo-2-isobutylpyridine is positioned as a starting point for IDO1 inhibitor development programs based on its demonstrated cellular potency (EC50 = 74 nM in IFN-γ-stimulated MDA-MB-231 cells) [1]. The compound's iodine substituent provides a synthetic handle for further derivatization via cross-coupling reactions, enabling rapid exploration of structure-activity relationships around the 5-position of the pyridine ring. The favorable physicochemical profile (logP = 3.07, zero Rule of Five violations) supports its use as a lead-like scaffold for optimization. Procurement of this compound enables direct benchmarking against known IDO1 inhibitors and facilitates the generation of proprietary analogs through the iodo substituent as a versatile coupling partner.

Suzuki Coupling for Library Synthesis

The 5-iodo substituent of 5-Iodo-2-isobutylpyridine serves as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient C-C bond formation with aryl and heteroaryl boronic acids. Class-level evidence demonstrates that 5-iodopyridines undergo Suzuki-Miyaura coupling in good to excellent yields under standard conditions (5 mol% PdCl2(PPh3)2, KHCO3, 4:1 DMF/H2O, 110 °C) [2]. The enhanced reactivity of the C-I bond relative to C-Br and C-Cl bonds allows for milder reaction conditions and broader substrate scope. This application scenario is particularly relevant for medicinal chemistry groups conducting parallel library synthesis or process chemistry teams seeking reliable late-stage functionalization methods.

Positional Isomer SAR Studies

5-Iodo-2-isobutylpyridine and its positional isomer 3-Iodo-2-isobutylpyridine provide a matched pair for systematic SAR exploration of iodine substitution position on biological activity and chemical reactivity . Researchers investigating pyridine-based scaffolds can procure both isomers to evaluate how the spatial orientation of the iodine atom affects target binding, metabolic stability, and downstream functionalization outcomes. This comparative approach is standard practice in medicinal chemistry for establishing robust SAR and identifying optimal substitution patterns for lead optimization.

ADME Property Benchmarking

The substantial physicochemical differentiation between 5-Iodo-2-isobutylpyridine (MW = 261.10 g/mol, logP = 3.07, PSA = 61.5 Ų) and its non-iodinated precursor 2-isobutylpyridine (MW = 135.21 g/mol, logP = 2.5-2.6, PSA = 12.9 Ų) [3] makes this compound a valuable tool for ADME property benchmarking. The iodine atom serves as a heavy atom probe that substantially alters lipophilicity and polar surface area without introducing additional hydrogen bond donors or acceptors. Researchers can use this compound to study how these property changes impact membrane permeability, plasma protein binding, and metabolic stability in a controlled manner, generating insights applicable to broader lead optimization campaigns.

Application
Selection Property
Validation Focus
IDO1 Inhibitor Screening
Iodine substituent as synthetic handle for SAR exploration
Cellular IDO1 assay benchmarking and analog generation
Suzuki-Miyaura Cross-Coupling
Iodo leaving group reactivity (I > Br > Cl)
Reaction condition optimization and substrate scope evaluation
Positional Isomer SAR Studies
5-Iodo vs 3-Iodo substitution pattern comparison
Comparative target engagement and synthetic route assessment
ADME Property Profiling
Heavy-atom iodine probe for lipophilicity and PSA modulation
Membrane permeability and metabolic stability assay studies
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